Cas no 64439-43-6 (2-Butenoic acid,4-hydroxy-2-(hydroxymethyl)-,(3aR,4R,6E,9R,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester, (2E)-)

2-Butenoic acid,4-hydroxy-2-(hydroxymethyl)-,(3aR,4R,6E,9R,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester, (2E)- structure
64439-43-6 structure
상품 이름:2-Butenoic acid,4-hydroxy-2-(hydroxymethyl)-,(3aR,4R,6E,9R,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester, (2E)-
CAS 번호:64439-43-6
MF:C22H28O8
메가와트:420.452927589417
CID:515658
PubChem ID:5281453

2-Butenoic acid,4-hydroxy-2-(hydroxymethyl)-,(3aR,4R,6E,9R,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester, (2E)- 화학적 및 물리적 성질

이름 및 식별자

    • 2-Butenoic acid,4-hydroxy-2-(hydroxymethyl)-,(3aR,4R,6E,9R,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester, (2E)-
    • 2-Butenoic acid,4-hydroxy-2-(hydroxymethyl)-,(3aR,4R,6E,9R,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl
    • C09432
    • Eupaformosanin
    • [(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate
    • DTXSID301317417
    • Q27106556
    • CHEBI:4927
    • Eucannabinolid
    • Hiyodorilactone A
    • Schkuhrin I
    • Eucannabinolide
    • 인치: InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5+,13-10-,16-7+/t17-,18-,19-,20-/m1/s1
    • InChIKey: XYPJAWWDSQFSQA-OZZXCXKDSA-N
    • 미소: CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C

계산된 속성

  • 정밀분자량: 420.17844
  • 동위원소 질량: 420.17841785g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 30
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 804
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 3
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 119Ų
  • 소수점 매개변수 계산 참조값(XlogP): 0.6

실험적 성질

  • PSA: 119.36

추천 기사

추천 공급업체
atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
atkchemica
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司